Cas no 51759-07-0 (Methyl 2-((4-Methoxybenzyl)oxy)acetate)

Methyl 2-((4-Methoxybenzyl)oxy)acetate is a versatile chemical intermediate used in organic synthesis and pharmaceutical applications. Its structure, featuring both methoxy and benzyloxy functional groups, makes it valuable for constructing complex molecules, particularly in peptide coupling and esterification reactions. The compound offers excellent stability under standard conditions and demonstrates high reactivity in nucleophilic substitution reactions. Its solubility in common organic solvents facilitates easy handling in laboratory settings. Researchers favor this ester derivative for its role in protecting group strategies and as a precursor in the synthesis of bioactive compounds. The presence of the 4-methoxybenzyl (PMB) group enhances its utility in selective deprotection protocols.
Methyl 2-((4-Methoxybenzyl)oxy)acetate structure
51759-07-0 structure
Product name:Methyl 2-((4-Methoxybenzyl)oxy)acetate
CAS No:51759-07-0
MF:C11H14O4
MW:210.226463794708
CID:2085161
PubChem ID:11790474

Methyl 2-((4-Methoxybenzyl)oxy)acetate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-((4-Methoxybenzyl)oxy)acetate
    • (4-Methoxybenzyloxy)acetic acid methyl ester
    • 51759-07-0
    • Methyl2-((4-Methoxybenzyl)oxy)acetate
    • PFSLSOYNJRVULY-UHFFFAOYSA-N
    • (4-methoxy-benzyloxy)-acetic acid methyl ester
    • starbld0005640
    • Methyl 2-[(4-methoxyphenyl)methoxy]acetate
    • SCHEMBL4706402
    • Inchi: InChI=1S/C11H14O4/c1-13-10-5-3-9(4-6-10)7-15-8-11(12)14-2/h3-6H,7-8H2,1-2H3
    • InChI Key: PFSLSOYNJRVULY-UHFFFAOYSA-N
    • SMILES: O=C(OC)COCc1ccc(OC)cc1

Computed Properties

  • Exact Mass: 210.08920892Da
  • Monoisotopic Mass: 210.08920892Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 6
  • Complexity: 185
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 44.8Ų
  • XLogP3: 1.5

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 312.8±22.0 °C at 760 mmHg
  • Flash Point: 136.3±22.4 °C
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

Methyl 2-((4-Methoxybenzyl)oxy)acetate Security Information

Methyl 2-((4-Methoxybenzyl)oxy)acetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
M321650-2500mg
Methyl 2-((4-Methoxybenzyl)oxy)acetate
51759-07-0
2500mg
$190.00 2023-05-17
TRC
M321650-2.5g
Methyl 2-((4-Methoxybenzyl)oxy)acetate
51759-07-0
2.5g
$ 155.00 2022-06-04
TRC
M321650-25000mg
Methyl 2-((4-Methoxybenzyl)oxy)acetate
51759-07-0
25g
$1487.00 2023-05-17
TRC
M321650-25g
Methyl 2-((4-Methoxybenzyl)oxy)acetate
51759-07-0
25g
$ 1230.00 2022-06-04

Additional information on Methyl 2-((4-Methoxybenzyl)oxy)acetate

Methyl 2-((4-Methoxybenzyl)oxy)acetate and Its Significance in Modern Chemical Research

Methyl 2-((4-Methoxybenzyl)oxy)acetate, a compound with the CAS number 51759-07-0, has emerged as a compound of considerable interest in the field of chemical biology and pharmaceutical research. This ester, characterized by its unique structural motif, has garnered attention for its potential applications in the synthesis of bioactive molecules and as an intermediate in the development of novel therapeutic agents.

The molecular structure of Methyl 2-((4-Methoxybenzyl)oxy)acetate consists of an acetic acid ester moiety linked to a benzyl ether group, where the benzyl ring is further substituted with a methoxy group. This specific arrangement of functional groups makes it a versatile building block for organic synthesis, particularly in the construction of more complex molecules that mimic natural products or designed scaffolds. The presence of both hydrophobic and hydrophilic regions in its structure allows for diverse interactions with biological targets, making it a valuable candidate for drug discovery efforts.

In recent years, the compound has been explored in various contexts, including its role as a precursor in the synthesis of heterocyclic compounds. Heterocycles are a cornerstone of medicinal chemistry, with many pharmacologically active agents featuring such structural motifs. The methoxybenzyl moiety in Methyl 2-((4-Methoxybenzyl)oxy)acetate can be readily modified through various chemical transformations, such as nucleophilic substitution or elimination reactions, enabling the creation of a wide array of derivatives with tailored properties.

One particularly exciting area of research involves the use of Methyl 2-((4-Methoxybenzyl)oxy)acetate in the development of enzyme inhibitors. Enzyme inhibition is a key strategy in drug design, aimed at modulating biological pathways by interfering with the activity of specific enzymes. The benzyl ether group provides a handle for covalent bond formation or for directing interactions with enzyme active sites, while the ester functionality can be used to fine-tune solubility and metabolic stability. Such attributes make this compound a promising candidate for targeting enzymes involved in diseases such as cancer, inflammation, and metabolic disorders.

Furthermore, Methyl 2-((4-Methoxybenzyl)oxy)acetate has been investigated in the context of materials science, particularly as a monomer or crosslinking agent in polymer chemistry. The ability to incorporate this compound into polymer backbones can lead to materials with enhanced functionality, such as biodegradability or specific recognition capabilities. These materials have potential applications in drug delivery systems, where precise control over molecular architecture is crucial for achieving desired therapeutic outcomes.

The growing interest in Methyl 2-((4-Methoxybenzyl)oxy)acetate is also reflected in its increasing presence in academic and industrial research publications. Recent studies have demonstrated its utility in synthesizing novel ligands for receptor binding studies, providing insights into molecular recognition processes at the atomic level. Such studies are fundamental to understanding biological mechanisms and developing targeted therapies.

Another area where this compound has shown promise is in the synthesis of chiral molecules. Chirality is a critical feature for many biologically active compounds, as enantiomers can exhibit vastly different biological activities despite having identical chemical structures. Methyl 2-((4-Methoxybenzyl)oxy)acetate can be used to construct chiral centers or to introduce stereogenic elements into larger molecules, facilitating access to enantiomerically pure compounds that are essential for pharmaceutical applications.

The versatility of Methyl 2-((4-Methoxybenzyl)oxy)acetate also extends to its role as an intermediate in the production of fine chemicals and specialty materials. Its structural features allow for modifications that can enhance reactivity or stability, making it suitable for use in industrial processes where high yields and purity are required. This adaptability underscores its importance not only as a research tool but also as a practical component in chemical manufacturing.

In conclusion, Methyl 2-((4-Methoxybenzyl)oxy)acetate (CAS no: 51759-07-0) represents a compound with broad utility across multiple domains of chemical research. Its unique structural features make it an invaluable asset for synthesizing bioactive molecules, developing enzyme inhibitors, exploring materials science applications, and advancing our understanding of biological processes. As research continues to uncover new possibilities for this compound, its significance is likely to grow even further, solidifying its place as a cornerstone of modern chemical innovation.

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